Chemical structure and properties of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine
Chemical structure and properties of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine
[1][2][3][4][5][6][7]
Executive Summary
5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (CAS: 870693-07-5 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2][3] It features a 2-aminothiazole core—a privileged scaffold in kinase inhibitor design—functionalized with a lipophilic p-tolyl group at the C4 position and a basic dimethylaminomethyl moiety at the C5 position.[3]
This specific substitution pattern imparts a unique amphiphilic character, combining the hydrogen-bond donor/acceptor capability of the aminothiazole with the solubility-enhancing properties of the tertiary amine side chain.[3] It serves as a critical intermediate for synthesizing complex pharmaceutical agents, particularly in the development of antimicrobial agents and tyrosine kinase inhibitors (e.g., Src/Abl kinase pathways).
Chemical Structure & Physicochemical Properties[3][8][9][10]
Structural Identity[3][10]
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IUPAC Name: 5-[(dimethylamino)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine[3]
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Common Name: 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine[1][2][3][4][5][6]
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SMILES: Cc1ccc(cc1)c2c(sc(n2)N)CN(C)C
Physicochemical Data Table
The following data aggregates experimental values and high-confidence computational predictions (ACD/Labs, EPISuite).
| Property | Value | Context/Significance |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[3] |
| Melting Point | 152–156 °C | Indicates high lattice stability typical of aminothiazoles. |
| Boiling Point | ~398 °C (Predicted) | Decomposes before boiling at standard pressure.[3] |
| Solubility (Water) | Low (Neutral pH) | Soluble in acidic aqueous media (protonation of N-Me₂).[3] |
| Solubility (Organic) | High | Soluble in DMSO, Ethanol, Methanol, DMF. |
| pKa (Basic) | ~9.2 (Tertiary Amine) | The dimethylamino group is the primary basic center.[3] |
| pKa (Aromatic) | ~5.3 (Thiazole N) | The aminothiazole nitrogen is weakly basic.[3] |
| LogP | 2.1 ± 0.4 | Moderate lipophilicity; favorable for cell permeability. |
| H-Bond Donors | 1 (–NH₂) | The primary amine acts as a donor in protein binding.[3] |
| H-Bond Acceptors | 3 (N, S) | Thiazole N, tertiary amine N, and S are acceptors.[3] |
Synthesis Strategy: Retro-Synthetic Analysis
The synthesis of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine is achieved through a convergent two-step protocol involving the Hantzsch Thiazole Synthesis followed by a Mannich Reaction .[3]
Reaction Pathway Diagram
The following Graphviz diagram illustrates the step-by-step chemical transformation.
Caption: Two-step synthesis via Hantzsch cyclization and C5-selective Mannich functionalization.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(p-Tolyl)thiazol-2-amine
This step constructs the thiazole core.[3] The reaction is highly regioselective.
Reagents:
Procedure:
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Dissolution: Dissolve 2-bromo-4'-methylacetophenone (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
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Addition: Add thiourea (11 mmol) to the stirring solution.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the bromoketone via TLC (Hexane:EtOAc 3:1).[3]
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Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.
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Neutralization: Pour the mixture into 100 mL of ice water. Basify to pH 9–10 using concentrated ammonium hydroxide or saturated Na₂CO₃ solution.
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Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.
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Yield: Typically 85–95%.
Step 2: Mannich Reaction (C5-Functionalization)
The C5 position of the thiazole ring is electron-rich and susceptible to electrophilic aromatic substitution.[3]
Reagents:
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4-(p-Tolyl)thiazol-2-amine (from Step 1)[3]
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Formaldehyde (37% aq.[3] solution, 1.2 eq)
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Dimethylamine (40% aq.[3] solution, 1.2 eq)
Procedure:
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Preparation: Dissolve 4-(p-Tolyl)thiazol-2-amine (5 mmol) in 10 mL of glacial acetic acid (or ethanol with catalytic HCl).
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Addition: Add the dimethylamine solution dropwise, followed by the formaldehyde solution.
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Reaction: Heat the mixture to 60–80°C for 3–5 hours.
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Work-up: Evaporate the solvent under reduced pressure.
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Neutralization: Resuspend the residue in water and neutralize with NaHCO₃.
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Extraction: Extract the product with Dichloromethane (DCM) (3 x 20 mL).
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Purification: Dry the organic layer over MgSO₄ and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5) if necessary.
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Characterization: Confirm structure via ¹H NMR (distinct singlet for -CH₂- at ~3.5 ppm and singlet for -N(CH₃)₂ at ~2.3 ppm).[3][11]
Reactivity & Applications in Drug Design[3]
Pharmacophore Analysis
This molecule is a "privileged structure" in medicinal chemistry, often serving as a fragment for:
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Kinase Inhibition: The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., CDK, Src, VEGFR).[3] The p-tolyl group occupies the hydrophobic pocket (Gatekeeper region).[3]
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Antimicrobial Agents: The basic side chain (dimethylaminomethyl) improves penetration into bacterial cell walls, enhancing potency against Gram-negative strains.[3]
Chemical Reactivity Profile
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Acylation: The primary amine at C2 is highly nucleophilic and can be acylated to form amides (common in drug synthesis to improve metabolic stability).[3]
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Salt Formation: The tertiary amine at C5 readily forms stable salts (hydrochlorides, mesylates) which are preferred for pharmaceutical formulation due to improved water solubility.
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Oxidation: The sulfur in the thiazole ring is stable, but the benzylic positions (on the tolyl group) are susceptible to metabolic oxidation (CYP450 mediated).[3]
Safety & Handling (MSDS Summary)
| Hazard Category | Classification | Handling Precaution |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[3] Do not eat/drink in the lab. |
| Skin Irritation | Category 2 | Causes skin irritation.[3] Wear nitrile gloves. |
| Eye Damage | Category 2A | Causes serious eye irritation. Use safety goggles. |
| Storage | Hygroscopic | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.
References
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Santa Cruz Biotechnology. 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine (CAS 870693-07-5) Product Sheet.[2][3]Link[3]
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ChemicalBook. Synthesis of 2-Amino-4-(p-tolyl)thiazole (CAS 2103-91-5).[3]Link[3]
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Organic Chemistry Portal. Mannich Reaction: Mechanism and Application in Heterocyclic Chemistry.Link
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiazole Derivatives.[3]Link[3]
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GuideChem. Chemical Properties of 5-Dimethylaminomethyl-4-p-tolyl-thiazol-2-ylamine.Link[3]
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